1-Phenyl-2-piperazinone Trifluoroacetate (CAS 1264837-96-8): A Privileged Scaffold in Modern Drug Discovery and Synthetic Methodology
1-Phenyl-2-piperazinone Trifluoroacetate (CAS 1264837-96-8): A Privileged Scaffold in Modern Drug Discovery and Synthetic Methodology
Executive Summary
In contemporary medicinal chemistry, the piperazinone scaffold has emerged as a "privileged structure," offering unique geometric and physicochemical advantages over traditional piperazine rings. 1-Phenyl-2-piperazinone trifluoroacetate (CAS 1264837-96-8) [1] represents a highly versatile, functionalized building block utilized extensively in the synthesis of bioactive molecules. The incorporation of the lactam moiety restricts the conformational flexibility of the ring, altering the spatial vectors of its substituents while simultaneously improving metabolic stability against oxidative degradation.
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive overview of the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this critical intermediate.
Physicochemical Profiling
The trifluoroacetate (TFA) salt form of 1-phenyl-2-piperazinone is specifically engineered for downstream applications. Unlike the free base (CAS 90917-86-5)[2], the TFA salt exhibits superior solubility in polar aprotic solvents (e.g., DMSO, DMF), making it ideal for the preparation of high-concentration stock solutions required in High-Throughput Screening (HTS) and parallel synthesis.
| Property | Specification / Value |
| Chemical Name | 1-Phenyl-2-piperazinone trifluoroacetate |
| CAS Registry Number | 1264837-96-8[1] |
| Free Base CAS Number | 90917-86-5[2] |
| Molecular Formula | C₁₀H₁₂N₂O · C₂HF₃O₂[1] |
| Molecular Weight | 290.24 g/mol |
| Purity | |
| Appearance | White to beige crystalline powder |
| Salt Form | Trifluoroacetate (TFA)[1] |
Mechanistic Role in Drug Discovery
The strategic deployment of the 1-phenyl-2-piperazinone core in drug design is driven by specific structural and electronic causalities:
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Conformational Constraint (Vector Alignment): The
hybridization of the lactam nitrogen restricts the classical chair-flip of the piperazine ring. This locks the N1-phenyl group into a highly predictable spatial vector, which is critical for accessing deep, narrow hydrophobic pockets in target proteins. For instance, this scaffold has been successfully utilized to design potent BACE-1 inhibitors for Alzheimer's disease, where the rigidified core perfectly mimics the transition state of the enzyme's native substrate[3]. -
Receptor Antagonism & Kinase Inhibition: The scaffold is a proven pharmacophore in the development of PAR1 (Thrombin Receptor) antagonists [4], where it serves as a rigid spacer that properly orients basic amino acid side chains. Furthermore, recent DNA-encoded library (DEL) screenings have identified piperazinone derivatives as highly selective BMPR2 kinase inhibitors [5], demonstrating that replacing a flexible piperazine with a 2-oxopiperazine core can yield up to a 3-fold improvement in binding affinity (
)[5]. -
Metabolic Shielding: Unsubstituted piperazines are notorious for rapid N-dealkylation by Cytochrome P450 enzymes. The adjacent carbonyl group in the piperazinone ring withdraws electron density from the nitrogen, drastically reducing its basicity and shielding the molecule from rapid oxidative metabolism, thereby improving oral bioavailability.
Synthetic Methodologies
The isolation of 1-phenyl-2-piperazinone as a TFA salt is typically the direct result of a Boc-deprotection step following a transition-metal-catalyzed N-arylation. Below is a field-proven, step-by-step methodology.
Step 1: Buchwald-Hartwig N-Arylation
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Rationale: Direct arylation of 4-Boc-piperazin-2-one ensures regioselective coupling at the N1 position without cross-reactivity at the protected N4 amine.
-
Procedure:
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Charge a flame-dried Schlenk flask with 4-Boc-piperazin-2-one (1.0 eq), iodobenzene (1.2 eq),
(0.05 eq), Xantphos (0.1 eq), and (2.0 eq). -
Suspend the mixture in anhydrous 1,4-dioxane and degas via three freeze-pump-thaw cycles.
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Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.
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Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield 4-Boc-1-phenylpiperazin-2-one .
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Step 2: Acidic Cleavage and Salt Formation
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Rationale: Trifluoroacetic acid (TFA) is used to cleanly cleave the tert-butyl carbamate (Boc) group. The excess TFA protonates the newly liberated secondary amine, yielding the stable trifluoroacetate salt directly upon precipitation.
-
Procedure:
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Dissolve 4-Boc-1-phenylpiperazin-2-one in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.
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Add TFA dropwise (10.0 eq relative to the substrate).
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Remove the ice bath and stir the solution at room temperature for 2 hours.
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Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Triturate the resulting viscous oil with cold diethyl ether. The 1-phenyl-2-piperazinone trifluoroacetate will precipitate as a crystalline solid. Filter, wash with cold ether, and dry under high vacuum.
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Visualizing the Workflow
Figure 1: Synthesis and drug discovery applications of CAS 1264837-96-8.
Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity and trustworthiness, the synthesized compound must be validated using orthogonal analytical techniques. The following self-validating system guarantees both chemical purity and structural fidelity:
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Protocol: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
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Validation: The TFA salt will dissociate in the electrospray ionization (ESI) source. The mass spectrum must show a dominant
peak at , corresponding to the protonated free base ( ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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H NMR (DMSO-
): Structural integrity is confirmed by the presence of a multiplet at 7.2–7.5 ppm integrating for 5 protons (N1-phenyl ring). A broad singlet integrating for 2 protons (the group) confirms the removal of the Boc group and the protonated state of the N4 amine. -
F NMR (DMSO-
): The presence of the trifluoroacetate counterion is unequivocally validated by a sharp, intense singlet at approximately -74.0 ppm .
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H NMR (DMSO-
-
HPLC Purity:
-
Protocol: UV detection at 254 nm (leveraging the strong chromophore of the phenyl ring). The chromatogram must exhibit a single sharp peak accounting for
95% of the total area, confirming the absence of unreacted starting materials or des-phenyl impurities.
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References
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Title: Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 Source: Molecules (MDPI) / PubMed Central URL: [Link]
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Title: Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands Source: Bioorganic & Medicinal Chemistry Letters / PubMed Central URL: [Link]
Sources
- 1. 1-phenyl-2-piperazinone trifluoroacetate | 1264837-96-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
